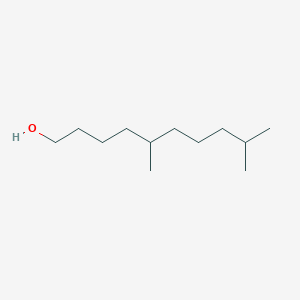
1-Decanol, 5,9-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decanol, 5,9-dimethyl- is an organic compound with the molecular formula C12H26O. It is a type of fatty alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a long carbon chain. This compound is also known by its IUPAC name, 5,9-Dimethyl-1-decanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decanol, 5,9-dimethyl- can be synthesized through various methods. One common approach involves the hydrogenation of the corresponding fatty acid, 5,9-dimethyldecanoic acid. This process typically requires a catalyst, such as palladium or nickel, and is carried out under high pressure and temperature .
Industrial Production Methods
In industrial settings, 1-Decanol, 5,9-dimethyl- can be produced via the Ziegler process. This method involves the oligomerization of ethylene using a triethylaluminum catalyst, followed by oxidation and hydrolysis to yield the desired alcohol .
Chemical Reactions Analysis
Types of Reactions
1-Decanol, 5,9-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol into the corresponding aldehyde or carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Major Products
Oxidation: 5,9-Dimethyldecanoic acid
Reduction: 5,9-Dimethyldecane
Substitution: 5,9-Dimethyldecyl chloride
Scientific Research Applications
1-Decanol, 5,9-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Decanol, 5,9-dimethyl- involves its ability to interact with lipid membranes, enhancing the permeability of the skin. This property makes it a valuable compound in transdermal drug delivery systems. The molecular targets include the lipid bilayers of cell membranes, where it disrupts the ordered structure, allowing for increased drug absorption .
Comparison with Similar Compounds
1-Decanol, 5,9-dimethyl- can be compared with other similar fatty alcohols, such as:
1-Dodecanol: A longer-chain fatty alcohol with twelve carbon atoms, used in similar applications but with different physical properties.
1-Octanol: A shorter-chain fatty alcohol with eight carbon atoms, also used as a solvent and in organic synthesis.
The uniqueness of 1-Decanol, 5,9-dimethyl- lies in its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts .
Properties
CAS No. |
87189-78-4 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
5,9-dimethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h11-13H,4-10H2,1-3H3 |
InChI Key |
VQNCGSXNEUQERP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



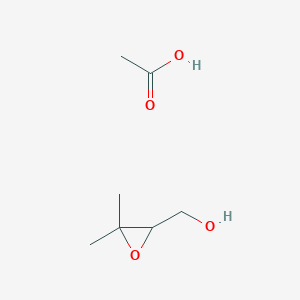
![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
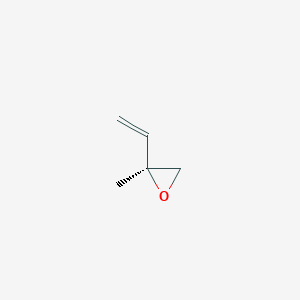
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


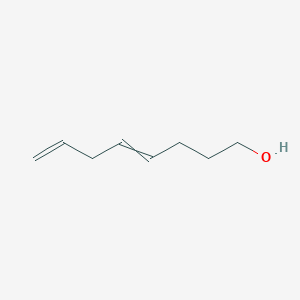
![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/structure/B14419919.png)
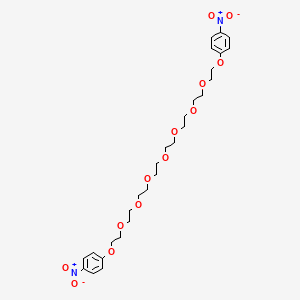
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
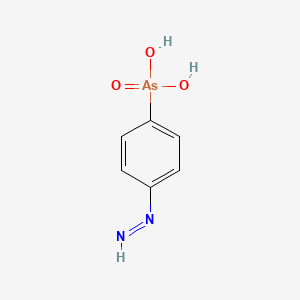
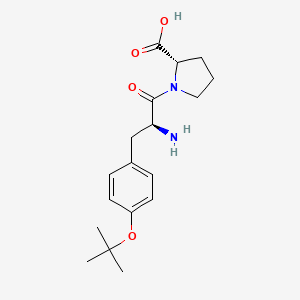
![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)
